molecular formula C13H16N4O4S B2751543 furan-2-yl(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone CAS No. 1448044-73-2

furan-2-yl(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone

Cat. No.: B2751543
CAS No.: 1448044-73-2
M. Wt: 324.36
InChI Key: XRFGDKXGFFGIPT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “furan-2-yl(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone” has been reported in the literature. For instance, 5-Furan-2-yl [1,3,4]oxadiazole-2-thiol and 5-furan-2-yl-4H- [1,2,4]- triazole-3-thiol were synthesized from furan-2-carboxylic acid hydrazide .

Scientific Research Applications

Corrosion Inhibition

One study focused on the prevention of corrosion on mild steel in an acidic medium. A novel organic compound, synthesized for this purpose, showed significant inhibition efficiency, making it an effective corrosion inhibitor in acidic conditions. The study conducted various tests, including weight loss method and electrochemical analysis, to demonstrate the compound's efficacy as a mixed-type inhibitor. This indicates potential applications in protecting metal surfaces in industrial processes (Singaravelu & Bhadusha, 2022).

Synthetic Applications

Research on the synthesis of polysubstituted furans reported a novel, efficient, catalyst-free, one-pot synthesis method. This approach highlights the versatility of furan derivatives in creating complex organic molecules, which can be critical for developing new materials, pharmaceuticals, and chemicals (Damavandi et al., 2012).

Antimicrobial Activities

Several studies have synthesized furan derivatives to evaluate their potential antimicrobial properties. For instance, one study designed azole derivatives starting from furan-2-carbohydrazide, which demonstrated activity against various microorganisms. This suggests that furan derivatives could be explored further for antimicrobial drug development (Başoğlu et al., 2013).

Polymerization Studies

The polymerization behavior of furan under different conditions was investigated to understand its conversion into value-added chemicals or biofuels. This study revealed how the choice of solvent impacts the polymerization of furan, which is crucial for industrial applications aiming to produce benzofuran or other furan-based compounds efficiently (Hu et al., 2016).

Therapeutic Agent Derivatives

A study on N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives, including a specific synthesis of 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, showcased its characterization and potential as a therapeutic agent. Such compounds are known for exhibiting a range of bioactivities, including anticancer and antibacterial properties (Bonilla-Castañeda et al., 2022).

Properties

IUPAC Name

furan-2-yl-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4S/c1-16-9-14-15-13(16)22(19,20)10-4-6-17(7-5-10)12(18)11-3-2-8-21-11/h2-3,8-10H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRFGDKXGFFGIPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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